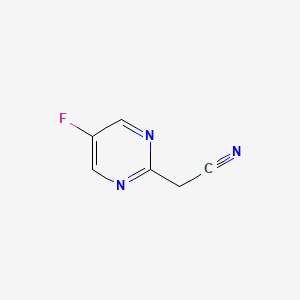

2-(5-Fluoropyrimidin-2-yl)acetonitrile

Vue d'ensemble

Description

“2-(5-Fluoropyrimidin-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H4FN3. It has a molecular weight of 137.11 g/mol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Antitumor Activities

2-(5-Fluoropyrimidin-2-yl)acetonitrile has been studied for its role in the synthesis of various 5-fluoropyrimidine nucleosides with antitumor activities. The compound has been utilized in the synthesis of 5-fluorouridine and 5-fluorocytosine derivatives, demonstrating significant yields and potential in antitumor applications (Saneyoshi, Inomata, & Fukuoka, 1978).

Novel Oral Fluoropyrimidine Carbamate

Research has shown that this compound can be part of the pathway to create novel oral fluoropyrimidine carbamates, like capecitabine, which selectively generate 5-fluorouracil in tumors through a series of enzymatic reactions. This has implications for safer and more effective cancer treatments (Miwa et al., 1998).

P2X7 Antagonist Clinical Candidate

In medicinal chemistry, this compound has been part of the synthesis of P2X7 antagonists, which are potential treatments for mood disorders. The compound was used in a novel synthesis approach, leading to a clinical candidate for phase I trials (Chrovian et al., 2018).

Kinase Inhibitors

The compound has also been used in the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. These compounds show significant potential in anticancer applications, especially in targeting specific kinase pathways (Wada et al., 2012).

Fluorophore Applications

This compound-based fluorophores have been synthesized and studied for their optical, thermal, and electroluminescence properties, indicating potential use in OLED applications (Muruganantham et al., 2019).

Zn(2+) Chemosensor

The compound has been used in creating a fluorescent sensor for Zn(2+) in acetonitrile aqueous solution, demonstrating its potential in the development of sensitive and selective chemosensors (Li et al., 2014).

Synthesis of Key Intermediate for JAK2 Kinase Inhibitor

It has been employed in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor, showcasing its versatility in pharmaceutical compound synthesis (Semproli et al., 2020).

Noninvasive Studies of Fluoropyrimidines

Noninvasive studies using this compound derivatives have been conducted, providing unique insights into the mechanism of action and the fate of fluoropyrimidines in medical applications (Wolf, Presant, & Waluch, 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPOSBDIBQYDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)

![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)